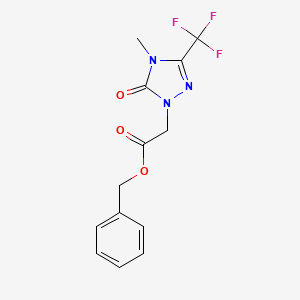
benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C13H12F3N3O3 and its molecular weight is 315.252. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl and acetate moieties contribute to its overall pharmacological profile.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 3.6 - 11.0 | |
| MCF-7 (Breast Cancer) | 4.0 - 12.0 | |
| HeLa (Cervical Cancer) | 5.0 - 15.0 |
These results indicate that the compound has a potent inhibitory effect on cell viability, suggesting its potential as an anticancer agent.
The mechanism through which this compound exerts its cytotoxic effects involves several pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at G0/G1 and G2/M phases. This was evidenced by flow cytometry analysis indicating an increase in the sub-G1 population, suggesting apoptosis induction .
- Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in both wild-type and mutant p53 cell lines, highlighting its potential effectiveness across different cancer types .
- Inhibition of MDM2-p53 Interactions : Although it was noted that the compound did not inhibit MDM2-p53 interactions directly, it still influenced apoptotic pathways through alternative mechanisms .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Variations in substituents on the benzyl ring also play a crucial role in modulating activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against HCT-116 and MCF-7 |
| Benzyl vs. Phenyl | Benzyl substituents generally exhibit higher activity |
This information underscores the importance of molecular modifications in optimizing therapeutic efficacy.
Case Studies
Several case studies have explored the biological effects of similar triazole derivatives:
- Antiviral Activity : Compounds with triazole motifs have shown promising antiviral properties against various viruses, indicating a broad spectrum of biological activity beyond anticancer effects .
- Antimicrobial Properties : Research has demonstrated that related triazole derivatives possess significant antimicrobial activity against bacterial strains, suggesting potential applications in infectious disease management .
Properties
IUPAC Name |
benzyl 2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-10(20)22-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZPHWFAVDATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














